

Technical Guide: Solubility and Stability of 3-(2-Nitrophenyl)acryloyl Chloride

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)acryloyl chloride

Cat. No.: B8526321

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Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of **3-(2-Nitrophenyl)acryloyl chloride** (CAS: 141236-47-7 / 52162-78-4). Designed for researchers and process chemists, this document synthesizes available experimental data with fundamental chemical principles to establish robust protocols for handling, storage, and application in organic synthesis. Key focus areas include solvent compatibility, hydrolysis kinetics, and thermal stability management.

Chemical Identity & Significance

3-(2-Nitrophenyl)acryloyl chloride, also known as 2-nitrocinnamoyl chloride, is an electrophilic acylating agent derived from 2-nitrocinnamic acid. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, indoles) and pharmaceutical scaffolds where the cinnamoyl moiety functions as a Michael acceptor or a precursor for photocyclization.

- IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride
- Molecular Formula: $C_9H_6ClNO_3$ ^{[1][2][3]}

- Molecular Weight: 211.60 g/mol [1][2][3]
- Structure: An acid chloride functionality attached to a styrene backbone with an ortho-nitro substituent.

Physicochemical Profile

Understanding the physical state of this reagent is prerequisite for accurate dosing and solvent selection.

Property	Description / Value	Technical Note
Physical State	Solid (Crystalline Powder)	While unsubstituted cinnamoyl chloride is a low-melting solid (mp 35–37°C), the ortho-nitro group typically increases the melting point due to dipolar interactions, though less than the para-isomer (mp 150–153°C).[4][5]
Color	Pale yellow to yellow	Color intensity often correlates with nitro-group conjugation and purity. Darkening indicates decomposition.
Odor	Pungent, Acid	Characteristic of acid chlorides; indicates hydrolysis (release of HCl) upon exposure to atmospheric moisture.
Melting Point	Est. 60–100°C (Experimental verification required per batch)	Note: Always check the Certificate of Analysis (CoA) for batch-specific thermal data.

Solubility & Solvent Compatibility

The solubility of **3-(2-Nitrophenyl)acryloyl chloride** is governed by its lipophilic cinnamoyl backbone and the highly reactive acyl chloride group. The ortho-nitro group introduces steric bulk and polarity but does not fundamentally alter the "like dissolves like" principle for acid chlorides.

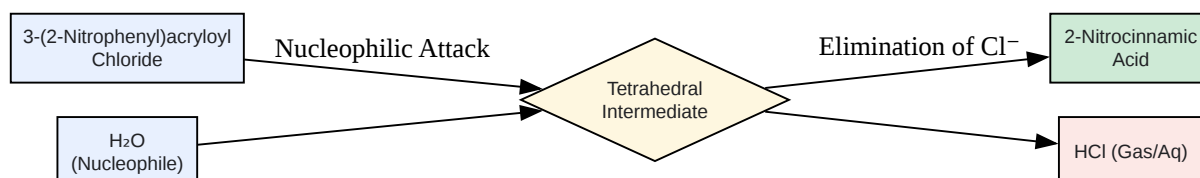
Solvent Selection Matrix

Solvent Class	Recommendation	Specific Solvents	Mechanism / Rationale
Chlorinated Hydrocarbons	Highly Recommended	Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane	Excellent solubility due to polarity match. Non-reactive. Ideal for acylation reactions.
Aromatic Hydrocarbons	Recommended	Toluene, Xylene, Benzene	Good solubility, especially at elevated temperatures. Toluene is preferred for reflux conditions due to its higher boiling point.
Ethers	Conditional	THF, Diethyl Ether, 1,4-Dioxane	Soluble. Critical: Must be anhydrous and peroxide-free. THF can polymerize or ring-open under highly acidic conditions generated by HCl byproducts.
Polar Aprotic	Caution Required	DMF, DMAc, Acetonitrile	Soluble. Warning: DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates, potentially altering the reaction pathway. Use catalytic amounts only if necessary.

Protic Solvents	FORBIDDEN	Water, Methanol, Ethanol	Incompatible. Rapid solvolysis occurs, converting the acid chloride to the parent acid (water) or ester (alcohol).
Aliphatic Hydrocarbons	Poor	Hexanes, Pentane, Heptane	generally insoluble. Useful for precipitating the product from a reaction mixture (antisolvent).

Solvolysis Mechanism (Instability in Protic Media)

The primary stability threat is moisture. Upon contact with water, the electrophilic carbonyl carbon undergoes nucleophilic attack, leading to the irreversible formation of 2-nitrocinnamic acid and hydrochloric acid.



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Figure 1: Hydrolysis pathway. The reaction is autocatalytic as generated HCl can further catalyze decomposition in the presence of moisture.

Stability & Reactivity Profile

Thermal Stability

- **Decomposition Risk:** Nitro-substituted aromatic compounds can exhibit thermal instability. While acid chlorides are generally stable up to their boiling points, the presence of a nitro group suggests avoiding temperatures $>150^{\circ}\text{C}$ to prevent potential energetic decomposition.

- Distillation: If purification via distillation is required, vacuum distillation is mandatory to lower the boiling point and minimize thermal stress.[6]

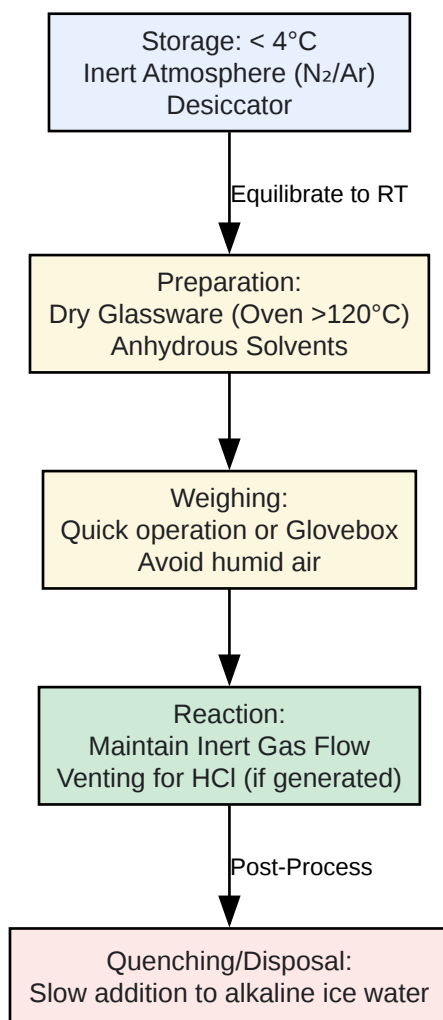
Chemical Reactivity

- Acylation Potential: The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamoyl chloride, potentially increasing reaction rates with nucleophiles (amines, alcohols).
- Steric Hindrance: Conversely, the ortho substituent provides steric bulk, which may retard attack by bulky nucleophiles.
- Photostability: The conjugated double bond makes the compound susceptible to photoisomerization (E/Z) or [2+2] cycloaddition upon prolonged UV exposure. Store in amber vials.

Handling, Storage, & Synthesis Protocols[7]

Standard Operating Procedure (SOP) for Handling

To maintain reagent integrity and ensure operator safety, the following workflow must be strictly adhered to.



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Figure 2: Recommended handling workflow to prevent hydrolysis and ensure safety.

Synthesis & Purification (General Protocol)

If commercial stock is degraded, the compound can be regenerated from 2-nitrocinnamic acid.

- Reagents: 2-Nitrocinnamic acid (1.0 eq), Thionyl Chloride (SOCl₂, excess), catalytic DMF (1-2 drops).
- Solvent: Toluene (anhydrous) or neat SOCl₂.
- Procedure:
 - Suspend acid in toluene.

- Add SOCl_2 dropwise at room temperature.
- Heat to reflux (approx. 80–110°C) until gas evolution (HCl/SO_2) ceases (2–4 hours).
- Purification: Remove solvent and excess SOCl_2 under reduced pressure (rotary evaporator with base trap).
- Crystallization: Recrystallize from dry hexane/toluene if solid; distill under high vacuum if oil.

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- To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 3-(2-Nitrophenyl)acryloyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8526321/docs#technical-guide-solubility-and-stability-of-3-2-nitrophenyl-acryloyl-chloride>]

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